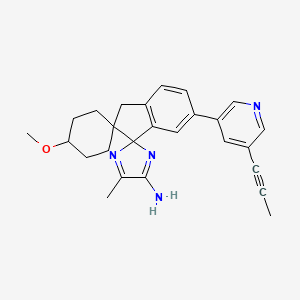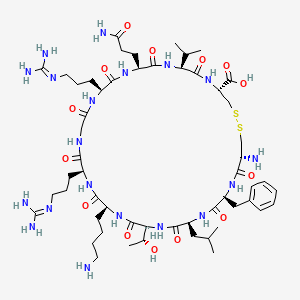![molecular formula C21H24FN7O3 B10771367 2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazine compound PC7 is a synthetic organic compound belonging to the class of triazines, which are nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of triazine compound PC7 involves several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of triazine derivatives with fine-tuned electronic properties. Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.
Chemical Reactions Analysis
Triazine compound PC7 undergoes various types of chemical reactions, including:
Oxidation: Triazines can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines, where nucleophiles replace leaving groups such as chlorine atoms.
Coupling: Triazines can undergo coupling reactions with various reagents to form complex structures.
Common reagents used in these reactions include halogenated triazine derivatives, triazine-based organometallics, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of triazine compound PC7 involves its interaction with specific molecular targets and pathways. Triazines can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction . The specific molecular targets and pathways involved depend on the structure of the triazine derivative and its intended application.
Comparison with Similar Compounds
Triazine compound PC7 can be compared with other similar compounds, such as:
Melamine: A well-known triazine used in the production of commercial resins.
Cyanuric chloride: A triazine used in the synthesis of reactive dyes.
Guanamines: Compounds closely related to melamine, used to modify the crosslinking density in resins.
Triazine compound PC7 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C21H24FN7O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-[[5-[(4-fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C21H24FN7O3/c1-32-17-8-4-15(5-9-17)12-28-19(26-11-10-25-18(23)24)27-20(30)29(21(28)31)13-14-2-6-16(22)7-3-14/h2-9H,10-13H2,1H3,(H4,23,24,25)(H,26,27,30) |
InChI Key |
INQAREWWDULMAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC(=O)N(C2=O)CC3=CC=C(C=C3)F)NCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)

![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)


![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
